molecular formula C26H29FN6O3 B10930680 N~1~-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide

N~1~-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide

Cat. No.: B10930680
M. Wt: 492.5 g/mol
InChI Key: LWOTUWMJFOLZPK-UHFFFAOYSA-N
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Description

N~1~-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide is a complex organic compound that features a combination of pyrazole and adamantyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and adamantyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include fluorobenzyl bromide, methylhydrazine, and nitropyrazole .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents such as potassium permanganate for oxidation, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the fluorobenzyl group would produce a carboxylic acid derivative .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-YL]-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide is unique due to its combination of pyrazole and adamantyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H29FN6O3

Molecular Weight

492.5 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-2-[3-(4-nitropyrazol-1-yl)-1-adamantyl]acetamide

InChI

InChI=1S/C26H29FN6O3/c1-17-6-23(30-31(17)14-20-4-2-3-5-22(20)27)29-24(34)12-25-8-18-7-19(9-25)11-26(10-18,16-25)32-15-21(13-28-32)33(35)36/h2-6,13,15,18-19H,7-12,14,16H2,1H3,(H,29,30,34)

InChI Key

LWOTUWMJFOLZPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2F)NC(=O)CC34CC5CC(C3)CC(C5)(C4)N6C=C(C=N6)[N+](=O)[O-]

Origin of Product

United States

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